molecular formula C17H14O4 B13744251 2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid

2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid

Cat. No.: B13744251
M. Wt: 282.29 g/mol
InChI Key: IYTUEUGVCZBLIE-ZHACJKMWSA-N
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Description

2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a methoxycarbonyl group and a phenylethenyl group attached to the benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxycarbonyl)phenylboronic acid
  • 3-methoxy-2-(methoxycarbonyl)benzoic acid
  • 4-(2-methoxycarbonyl-vinyl)-phenyl ester

Uniqueness

2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid

InChI

InChI=1S/C17H14O4/c1-21-17(20)14-9-5-8-13(15(14)16(18)19)11-10-12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/b11-10+

InChI Key

IYTUEUGVCZBLIE-ZHACJKMWSA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=C1C(=O)O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=CC(=C1C(=O)O)C=CC2=CC=CC=C2

Origin of Product

United States

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